Cas no 1074-76-6 (2,4-Dimethyl-3-nitropyridine)
2,4-Dimethyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dimethyl-3-nitropyridine
- 2,4-dimethyl-3-nitropyridine(SALTDATA: FREE)
- 2,4-Lutidine,3-nitro- (6CI,7CI)
- 3-Nitro-2,4-dimethylpyridine
- Pyridine, 2,4-dimethyl-3-nitro-
- 4-Methyl-pyriMido[1,2-b]pyridazin-2-one
- 2,4-DiMethyl-3-nitropyridine, 97%, 97%
- AS-48040
- AKOS005256761
- FT-0760786
- EN300-124280
- CS-0089814
- F17584
- MFCD08235269
- SCHEMBL843559
- SB53356
- DTXSID20547487
- dimethyl-3-nitropyridine
- 1074-76-6
- A801704
- W-200765
- DB-080698
- DTXCID50498271
-
- MDL: MFCD08235269
- Inchi: 1S/C7H8N2O2/c1-5-3-4-8-6(2)7(5)9(10)11/h3-4H,1-2H3
- InChI Key: MOQKFCFVTVIJJS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=NC=CC=1C)=O
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- Density: 1.198
- Boiling Point: 233.601°C at 760 mmHg
- Flash Point: 95.079°C
- Refractive Index: 1.551
- PSA: 58.71000
- LogP: 2.12980
2,4-Dimethyl-3-nitropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dimethyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068469-1g |
2,4-Dimethyl-3-nitropyridine |
1074-76-6 | 97% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 068469-5g |
2,4-Dimethyl-3-nitropyridine |
1074-76-6 | 97% | 5g |
£38.00 | 2022-03-01 | |
| Fluorochem | 068469-25g |
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1074-76-6 | 97% | 25g |
£100.00 | 2022-03-01 | |
| Fluorochem | 068469-100g |
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1074-76-6 | 97% | 100g |
£350.00 | 2022-03-01 | |
| Apollo Scientific | OR9031-1g |
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| Chemenu | CM176764-500g |
2,4-Dimethyl-3-nitropyridine |
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$796 | 2021-08-05 | |
| TRC | D480488-500mg |
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$ 50.00 | 2022-06-05 | ||
| TRC | D480488-1g |
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$ 65.00 | 2022-06-05 | ||
| TRC | D480488-5g |
2,4-Dimethyl-3-nitropyridine |
1074-76-6 | 5g |
$ 80.00 | 2022-06-05 | ||
| Matrix Scientific | 085115-5g |
2,4-Dimethyl-3-nitropyridine, 97% |
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$93.00 | 2023-09-08 |
2,4-Dimethyl-3-nitropyridine Suppliers
2,4-Dimethyl-3-nitropyridine Related Literature
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1. Nucleophilic displacement reactions in aromatic systems. Part X. Kinetics of the reactions of substituted α-halogenopyridines with aniline, N-methyl-, and N-ethyl-aniline in ethanol or ethyl acetate, and of 1-fluoro-2,4-dinitrobenzene with aniline in various solvents. The influence of basic catalystsDerek M. Brewis,Norman B. Chapman,John S. Paine,John Shorter,David J. Wright J. Chem. Soc. Perkin Trans. 2 1974 1787
Additional information on 2,4-Dimethyl-3-nitropyridine
Professional Introduction to 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6)
2,4-Dimethyl-3-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1074-76-6, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the nitropyridine class, characterized by the presence of a nitro group (-NO₂) attached to a pyridine ring, which is further substituted with two methyl groups at the 2nd and 4th positions. The unique structural and electronic properties of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structural motif of 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) consists of a six-membered aromatic ring containing nitrogen, with nitro and methyl substituents strategically positioned to influence its reactivity and interaction with biological targets. The nitro group introduces electrophilic characteristics, making the molecule susceptible to reduction or nucleophilic substitution reactions, while the methyl groups enhance lipophilicity and stability. These features have been exploited in recent years for the development of novel therapeutic agents.
In recent years, 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) has been explored as a key intermediate in the synthesis of bioactive molecules. One notable application lies in its role as a precursor for kinase inhibitors, which are critical in targeted cancer therapies. The pyridine scaffold is a common pharmacophore in kinase inhibitors due to its ability to mimic ATP binding pockets and modulate enzyme activity. Researchers have leveraged the reactivity of the nitro group in 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) to introduce functional groups that enhance binding affinity and selectivity against specific kinases involved in oncogenic signaling pathways.
Moreover, studies have highlighted the potential of 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) in developing antimicrobial agents. The nitro group's ability to engage with bacterial enzymes and DNA repair systems has been investigated as a mechanism for disrupting microbial growth. Preliminary findings suggest that derivatives of this compound exhibit promising activity against resistant bacterial strains by interfering with essential metabolic pathways. This aligns with the growing need for innovative strategies to combat antibiotic-resistant infections.
The synthesis of 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) involves well-established organic reactions, including nitration and alkylation processes. Advances in synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving purity levels. These improvements are crucial for pharmaceutical applications where high-purity intermediates are essential for drug safety and efficacy.
Recent research has also explored the role of 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) in materials science, particularly in the development of organic semiconductors and ligands for metal-catalyzed reactions. The electron-withdrawing nature of the nitro group enhances charge transport properties in organic electronic devices, making this compound a candidate for next-generation optoelectronic materials.
In conclusion, 2,4-Dimethyl-3-nitropyridine (CAS No. 1074-76-6) represents a versatile building block with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, antimicrobial drug development, and advanced materials engineering. As synthetic techniques continue to evolve, the potential uses for this compound are expected to expand further, driving innovation in chemical biology and related fields.
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